molecular formula C₂₃¹³C₃H₃₈N₂O₅ B1161895 Perindopril-13C3 Benzyl Ester

Perindopril-13C3 Benzyl Ester

货号: B1161895
分子量: 461.57
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perindopril-13C3 Benzyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₃¹³C₃H₃₈N₂O₅ and its molecular weight is 461.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Proteomics Research

Mass Spectrometry Applications
The carbon-13 labeling of Perindopril-13C3 Benzyl Ester makes it particularly valuable in mass spectrometry. This compound can be used to trace metabolic pathways and interactions within biological systems, allowing researchers to gain insights into drug metabolism and pharmacokinetics. By utilizing this compound in proteomics studies, scientists can analyze protein interactions and modifications with higher precision due to the distinct mass shift provided by the carbon-13 isotopes.

Pharmacokinetic Studies

Drug Metabolism Tracking
this compound is instrumental in studying the pharmacokinetics of ACE inhibitors. The compound's isotopic labeling allows for detailed tracking of its absorption, distribution, metabolism, and excretion (ADME) in biological systems. This capability is crucial for understanding how modifications to the Perindopril structure affect its pharmacological properties and therapeutic efficacy.

Interaction Studies

Binding Affinity Assessments
Research involving this compound has focused on its binding affinity to ACE and related receptors. By examining how structural changes influence pharmacodynamics, scientists can better understand drug-receptor dynamics. The ability to trace these interactions within complex biological matrices enhances our comprehension of the compound's pharmacological effects.

Hypertension and Heart Failure Treatment
As a derivative of Perindopril, this compound retains biological activity related to vasodilation and blood pressure reduction. Its applications extend beyond research into potential clinical uses where understanding its metabolic pathways could inform treatment strategies for hypertension and heart failure.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to investigate the metabolic pathways of ACE inhibitors in human subjects. The findings highlighted how different doses affected metabolic rates and provided insights into optimal dosing strategies for enhancing therapeutic outcomes.

Case Study 2: Drug Interaction Profiling

Another research project employed this compound to profile drug interactions with various pharmaceutical agents. The results indicated significant variations in binding affinities depending on structural modifications, underscoring the importance of using isotopically labeled compounds for accurate interaction assessments.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Perindopril-13C<sup>3</sup> Benzyl Ester to ensure isotopic purity?

Methodological Answer:

  • Isotopic purity in labeled compounds like Perindopril-13C<sup>3</sup> Benzyl Ester requires controlled reaction conditions. For benzyl ester formation, pH plays a critical role in ester bond stability (e.g., pH 6.0–7.0 maximizes bond formation in analogous systems) .
  • Use <sup>13</sup>C-labeled reagents (e.g., 13C-propionic acid derivatives) in stoichiometric excess to minimize unlabeled byproducts. Monitor reactions via <sup>13</sup>C-NMR (as in Figure A1.4 for L-Threonine Benzyl Ester) to confirm isotopic incorporation .
  • Purify intermediates using preparative HPLC with UV/fluorescence detection to isolate the labeled product from unreacted precursors.

Q. What analytical techniques are essential for characterizing Perindopril-13C<sup>3</sup> Benzyl Ester in preclinical studies?

Methodological Answer:

  • Structural Confirmation : Combine <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to verify the benzyl ester moiety and isotopic labeling. Compare spectra with non-labeled Perindopril benzyl ester to identify shifts caused by <sup>13</sup>C incorporation .
  • Purity Assessment : Use reversed-phase HPLC with a C18 column and mass spectrometry (LC-MS) to detect impurities (e.g., hydrolyzed products or unreacted intermediates). Limit impurities to ≤0.1% per pharmacopeial standards .
  • Isotopic Enrichment : Quantify <sup>13</sup>C enrichment via isotope ratio mass spectrometry (IRMS) or high-resolution MS to ensure ≥99% isotopic purity for metabolic tracer studies.

Advanced Research Questions

Q. How do pH and temperature influence the stability of the benzyl ester bond in Perindopril-13C<sup>3</sup> Benzyl Ester during in vitro assays?

Methodological Answer:

  • pH-Dependent Hydrolysis : Conduct stability studies across pH 2.0–9.0 (simulating gastrointestinal and plasma conditions). Data from analogous benzyl ester systems show hydrolysis rates increase below pH 4.0 and above pH 8.0 .
  • Temperature Effects : Use Arrhenius kinetics (e.g., 25°C, 37°C, 50°C) to model degradation. For example, at pH 7.4 and 37°C, benzyl ester half-life in related compounds is ~48 hours, necessitating cold-chain storage for long-term stability .
  • Mitigation Strategies : Buffer solutions (e.g., phosphate buffer at pH 6.5) or lyophilization can extend stability. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free Perindopril and benzyl alcohol) .

Q. What experimental designs are suitable for resolving contradictions in metabolic pathway data involving Perindopril-13C<sup>3</sup> Benzyl Ester?

Methodological Answer:

  • Hypothesis Testing : Apply the PICO framework to isolate variables (e.g., enzyme isoforms responsible for ester hydrolysis). Compare results across cell lines (e.g., hepatocytes vs. intestinal microsomes) to identify tissue-specific metabolism .
  • Data Reconciliation : Use tandem mass spectrometry (MS/MS) to distinguish isotopic metabolites from background noise. For example, <sup>13</sup>C-labeled fragments (e.g., m/z shifts of +3) confirm tracer-specific signals .
  • Cross-Validation : Replicate studies in deuterated solvents or with alternative isotopes (e.g., <sup>2</sup>H) to rule out analytical artifacts. Reference frameworks like FINER ensure feasibility and ethical alignment .

Q. Methodological and Design Considerations

Q. How should researchers design kinetic studies to evaluate the enzymatic hydrolysis of Perindopril-13C<sup>3</sup> Benzyl Ester?

Methodological Answer:

  • Enzyme Selection : Use human carboxylesterase isoforms (CES1/CES2) expressed in recombinant systems. Pre-incubate enzymes with inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm activity .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots. For benzyl esters, typical KmK_m values range 10–50 µM, with hydrolysis rates monitored via UV absorbance (e.g., release of benzyl alcohol at 254 nm) .
  • Isotope Effects : Compare kcatk_{cat} between <sup>12</sup>C and <sup>13</sup>C esters to assess kinetic isotope effects (KIE). A KIE >1.0 indicates rate-limiting bond cleavage at the labeled position .

Q. Data Interpretation and Validation

Q. What strategies address discrepancies in isotopic tracer data from Perindopril-13C<sup>3</sup> Benzyl Ester metabolism studies?

Methodological Answer:

  • Source Tracing : Use stable isotope-resolved metabolomics (SIRM) to map <sup>13</sup>C into downstream metabolites (e.g., citric acid cycle intermediates). Normalize data to internal standards (e.g., <sup>13</sup>C-glucose) to correct for technical variability .
  • Contradiction Analysis : Apply Akaike’s Information Criterion (AIC) to compare competing metabolic models. For example, resolve whether discrepancies arise from isotopic dilution or enzyme promiscuity .
  • Peer Validation : Share raw datasets (e.g., via MetaboLights) for independent reanalysis. Cross-check with non-isotopic assays (e.g., fluorogenic substrates) to confirm hydrolysis rates .

属性

分子式

C₂₃¹³C₃H₃₈N₂O₅

分子量

461.57

同义词

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-13C3]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。